molecular formula C11H10N2 B1279624 1-Ethyl-1H-indole-5-carbonitrile CAS No. 83783-28-2

1-Ethyl-1H-indole-5-carbonitrile

Cat. No. B1279624
CAS RN: 83783-28-2
M. Wt: 170.21 g/mol
InChI Key: CUDKGPNSGMKSPF-UHFFFAOYSA-N
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Patent
US09409905B2

Procedure details

To a solution of 1H-indole-5-carbonitrile (2.0 g, 14.1 mmol) in DMF (30 mL) was added NaH (60% suspension in mineral oil, 0.81 g, 20.3 mmol, 1.4 eq) at 0° C. The mixture was stirred at 0° C. for 30 min before EtI (1.35 mL, 16.9 mmol, 1.2 eq) was added. The reaction was allowed to warm to room temperature and stirred overnight. The reaction was quenched with H2O then extracted by Et2O (3×40 mL). The combined organic layers were washed with H2O (50 mL) then dried over Na2SO4. The solvent was removed to afford crude product (2.57 g, ca. 14.1 mmol) which was used in the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.81 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]#[N:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[H-].[Na+].[CH2:14](I)[CH3:15]>CN(C=O)C>[CH2:14]([N:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]#[N:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1)[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C#N
Name
Quantity
0.81 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.35 mL
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
then extracted by Et2O (3×40 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N1C=CC2=CC(=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.1 mmol
AMOUNT: MASS 2.57 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.